2-((6-(4-Methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a thiazole ring, a pyridazine ring, and a pyrrolidine ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves multiple steps, including the formation of the thiazole and pyridazine rings, followed by their coupling with the pyrrolidine ring. One common method involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides . The reaction conditions typically involve heating the reactants in the presence of a base such as sodium ethoxide. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled environments .
Chemical Reactions Analysis
2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Scientific Research Applications
2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its anti-inflammatory properties suggest potential use in treating inflammatory diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects . The compound may also interact with inflammatory pathways, reducing inflammation .
Comparison with Similar Compounds
Similar compounds to 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE include other thiazole derivatives such as sulfathiazole and ritonavir . These compounds share the thiazole ring but differ in their additional functional groups and overall structure. The unique combination of the thiazole, pyridazine, and pyrrolidine rings in 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE provides it with distinct chemical and biological properties .
Properties
Molecular Formula |
C20H20N4OS2 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C20H20N4OS2/c1-14-19(27-20(21-14)15-7-3-2-4-8-15)16-9-10-17(23-22-16)26-13-18(25)24-11-5-6-12-24/h2-4,7-10H,5-6,11-13H2,1H3 |
InChI Key |
SFGUGEWWLPWXPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)N4CCCC4 |
Origin of Product |
United States |
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